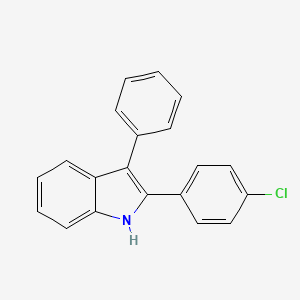![molecular formula C18H22N2O B12551067 Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- CAS No. 821784-72-9](/img/structure/B12551067.png)
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- is a chemical compound that belongs to the class of phenols. This compound has gained significant attention in various fields due to its potential biological activity and diverse applications.
Preparation Methods
The synthesis of Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- involves several steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the cyclohexylmethyl group and the phenol moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparison with Similar Compounds
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- can be compared with other similar compounds, such as:
Phenol, 4-(cyclohexylmethyl)-: This compound lacks the pyridine ring, which may result in different biological activities.
Phenol, 4-(cyclohexylmethyl)amino-: This compound lacks the pyridine ring and has a different substitution pattern. The uniqueness of Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821784-72-9 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[5-(cyclohexylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)16-10-17(13-19-12-16)20-11-14-4-2-1-3-5-14/h6-10,12-14,20-21H,1-5,11H2 |
InChI Key |
GRGKMYDWHXPKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


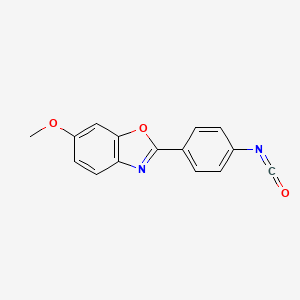
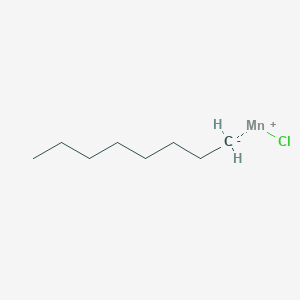
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
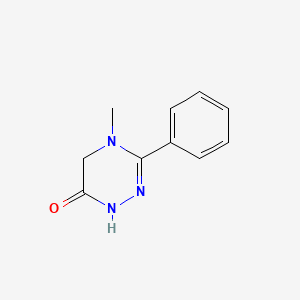
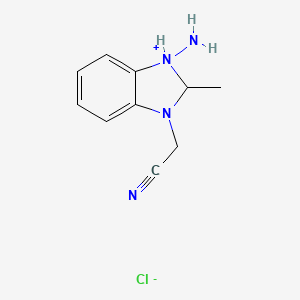
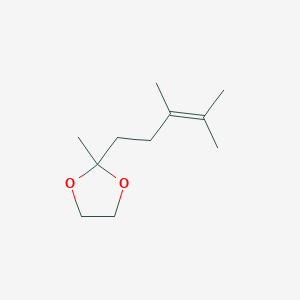
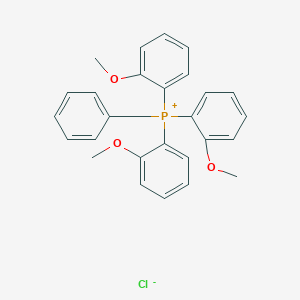
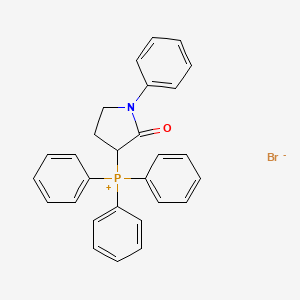
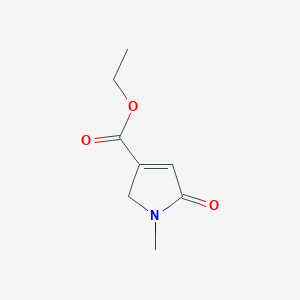
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)
